molecular formula C23H18N2O2S2 B2990093 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-40-2

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine

Cat. No. B2990093
CAS RN: 303147-40-2
M. Wt: 418.53
InChI Key: RXERMXCCZZQERE-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with phenylsulfanyl and phenylsulfonyl groups attached. These groups are likely to influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The phenylsulfanyl and phenylsulfonyl groups could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the phenylsulfanyl and phenylsulfonyl groups .

Scientific Research Applications

Antimicrobial Activities

A study highlights the synthesis of novel pyrazolopyrimidine derivatives incorporating mono- and diphenylsulfonyl groups, including compounds structurally related to 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine. These compounds showed antimicrobial activities exceeding that of reference drugs, with derivatives containing one sulfone group being more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Spectroscopic Investigations

Spectroscopic investigations have been conducted on compounds structurally similar to 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine for potential chemotherapeutic applications. These studies include FT-IR and FT-Raman spectroscopic techniques to understand the compound's structure and properties, indicating potential inhibitory activity against specific proteins (Alzoman et al., 2015).

Nonlinear Optical Properties

Research on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, similar in structure to 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine, has shown significant potential. These compounds exhibit promising applications in nonlinear optics (NLO) and medicine, showcasing their considerable NLO character for optoelectronic applications (Hussain et al., 2020).

Antifolate Inhibitors

Several studies have synthesized and evaluated derivatives of dihydropyrimidine, akin to 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine, as potential inhibitors of dihydrofolate reductases. These compounds have been explored for their use as antifolate inhibitors, showing promise as antitumor agents and for other medical applications (Gangjee, Vasudevan, & Queener, 1997).

Structural Characterization

The structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, related to 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine, has been performed. These studies aim to assess their inhibitory potential against human dihydrofolate reductase (DHFR), with X-ray diffraction analysis revealing their crystalline structure and potential as DHFR inhibitors (Al-Wahaibi et al., 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific biological or chemical context .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be explored for use in various fields, such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

4-(benzenesulfonylmethyl)-2-phenyl-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S2/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERMXCCZZQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine

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